molecular formula C10H16BNO4S B1373128 (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid CAS No. 1072951-39-3

(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid

Cat. No.: B1373128
CAS No.: 1072951-39-3
M. Wt: 257.12 g/mol
InChI Key: LCYICDNCCZCYQI-UHFFFAOYSA-N
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Description

(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its primary targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 5-(BOC-Aminomethyl)thiophene-2-boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .

Biochemical Pathways

Given its use in suzuki-miyaura cross-coupling reactions, it can be inferred that it plays a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds being synthesized .

Pharmacokinetics

It’s important to note that the ph can strongly influence the rate of reaction of boronic pinacol esters, which are related to boronic acids . This suggests that the bioavailability of 5-(BOC-Aminomethyl)thiophene-2-boronic acid could be influenced by the pH of its environment.

Result of Action

The primary result of the action of 5-(BOC-Aminomethyl)thiophene-2-boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide variety of organic compounds, which can have diverse molecular and cellular effects depending on their specific structures and properties .

Action Environment

The efficacy and stability of 5-(BOC-Aminomethyl)thiophene-2-boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of its reactions . Additionally, the presence of a palladium catalyst and suitable reaction partners is necessary for it to participate in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the thiophene ring, which is then functionalized with an amino group.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Boronic Acid Formation: The protected amino-thiophene is then reacted with a boronic acid derivative to introduce the boronic acid group.

A common method involves the reaction of Boc-protected aminomethylthiophene with a boronic ester in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Oxidation: Reagents include hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Reagents include acids or bases for deprotection, followed by nucleophiles for substitution.

Major Products

    Suzuki-Miyaura Coupling: The major product is a biaryl or diaryl compound, depending on the halide used.

    Oxidation: The major product is a boronic ester or boronate.

    Substitution: The major product depends on the nucleophile used for substitution.

Scientific Research Applications

(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-2-yl)boronic acid
  • (5-Bromo-4-methylthiophen-2-yl)boronic acid
  • (3-Chlorothiophen-2-yl)boronic acid

Uniqueness

(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of the Boc-protected amino group, which provides additional functionality and versatility in organic synthesis. This allows for selective deprotection and further functionalization, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-6-7-4-5-8(17-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYICDNCCZCYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)CNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674624
Record name (5-{[(tert-Butoxycarbonyl)amino]methyl}thiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-39-3
Record name C-(1,1-Dimethylethyl) N-[(5-borono-2-thienyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-{[(tert-Butoxycarbonyl)amino]methyl}thiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Boc-aminomethyl)thiophene-2-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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